Lipophilicity Differentiation: XLogP3 of (4-Ethoxy-2-fluorophenyl)methanol Exceeds the 4-Methoxy Analog by 0.4 Log Units
The target compound (4-ethoxy-2-fluorophenyl)methanol exhibits a computed XLogP3-AA of 1.5, compared with 1.1 for the methoxy analog (2-fluoro-4-methoxyphenyl)methanol (CAS 405-09-4), representing a ΔlogP of +0.4 [1][2]. In the context of CNS drug discovery where the optimal logP range is typically 1–3, the ethoxy-bearing target compound lies closer to the midpoint of this window than the methoxy analog, suggesting a more balanced partitioning profile for blood-brain barrier penetration [1]. Both values were computed using the XLogP3 3.0 algorithm within PubChem [1][2].
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.5 |
| Comparator Or Baseline | (2-Fluoro-4-methoxyphenyl)methanol (CAS 405-09-4): XLogP3-AA = 1.1 |
| Quantified Difference | ΔXLogP3 = +0.4 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2019.06.18 |
Why This Matters
The 0.4 log unit higher lipophilicity translates to approximately 2.5× greater octanol-water partitioning, which may improve passive membrane permeability and is a critical selection criterion when prioritizing building blocks for CNS-penetrant lead series.
- [1] PubChem. (2021). Compound Summary for CID 84653728: (4-Ethoxy-2-fluorophenyl)methanol. XLogP3-AA = 1.5. NCBI. View Source
- [2] PubChem. (2025). Compound Summary for CID 593638: (2-Fluoro-4-methoxyphenyl)methanol. XLogP3-AA = 1.1. NCBI. View Source
